REACTION_CXSMILES
|
[ClH:1].[O:2]=[C:3]1[CH2:8][CH2:7][CH:6]([NH:9]C(=O)OC(C)(C)C)[CH2:5][CH2:4]1>O1CCOCC1>[ClH:1].[NH2:9][CH:6]1[CH2:7][CH2:8][C:3](=[O:2])[CH2:4][CH2:5]1 |f:3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=C1CCC(CC1)NC(OC(C)(C)C)=O
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was evaporated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.NC1CCC(CC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 34 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |